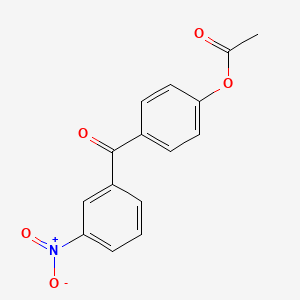

4-Acetoxy-3'-nitrobenzophenone

説明

Contextualization within the Expanding Landscape of Benzophenone (B1666685) Chemistry Research

The benzophenone scaffold is a foundational structure in organic chemistry, recognized for its versatility. researchgate.net Benzophenone and its derivatives are ubiquitous, with applications ranging from industrial photoinitiators for UV-curing inks and coatings to probes in chemical biology for studying molecular interactions. mdpi.comnih.gov

Contemporary research has increasingly focused on substituted benzophenones, where the addition of various functional groups to the phenyl rings allows for the fine-tuning of the molecule's chemical and physical properties. researchgate.net This has led to the development of benzophenone-based compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The investigation into how different substituents influence the electronic environment and reactivity of the benzophenone core is a significant driver of innovation in medicinal chemistry and materials science. researchgate.netnih.gov 4-Acetoxy-3'-nitrobenzophenone exemplifies this trend, representing a specific permutation of substituents on the parent structure, designed for further chemical exploitation.

Significance of Acetyloxy and Nitro Moieties in Advanced Organic Synthesis and Functional Material Science

The specific functional groups, or moieties, of this compound are central to its chemical utility.

The acetoxy group (-OAc or -OCOCH3) is a valuable tool in organic synthesis. ontosight.aiontosight.ai One of its most common roles is as a protecting group for an alcohol functionality. wikipedia.orgnucleos.com During a multi-step synthesis, an alcohol can be converted to an acetoxy group to prevent it from reacting with certain reagents; the original alcohol can then be regenerated in a later step. wikipedia.orgnucleos.com This group can be introduced using common reagents like acetic anhydride (B1165640) or acetyl chloride. nucleos.com

The nitro group (-NO2) profoundly influences a molecule's properties due to its strong electron-withdrawing nature. wikipedia.orgmdpi.com This characteristic is exploited in several ways:

It activates the aromatic ring for nucleophilic aromatic substitution, a class of reactions important for building complex molecules. wikipedia.org

It is a crucial functional group in medicinal chemistry, appearing in various drugs with antibiotic, antiparasitic, and other therapeutic effects. ontosight.aitaylorandfrancis.com

The nitro group can be readily reduced to an amino group (-NH2), providing a synthetic gateway to a wide range of other functionalities. wikipedia.org

In materials science, the high energy of the nitro group is a key feature in the design of energetic materials. wikipedia.orgontosight.ai

The combination of a potentially electron-donating acetoxy group and a powerfully electron-withdrawing nitro group on the same benzophenone skeleton creates a molecule with distinct electronic properties, making it a useful intermediate for synthetic chemists.

Overview of Current Academic Research Trajectories and Challenges for this compound

Current research involving this compound is primarily centered on its application as a synthetic building block.

Research Trajectories: The principal academic interest in this compound lies in its use as an intermediate for constructing more complex molecules. Researchers can leverage the compound's functional groups to synthesize novel derivatives with potential applications in fields like medicine and materials science. For example, the nitro group can be reduced to an amine, which can then be used to build larger structures, a common strategy in drug discovery. Studies on analogous nitrobenzophenone compounds often focus on their potential as anticancer agents by examining their interactions with biological targets like enzymes. acs.org This suggests that derivatives of this compound could be explored for similar purposes.

Challenges: The synthesis and use of this compound are not without their difficulties.

Managing Reactivity: A primary challenge is controlling the selective reaction of the different functional groups. The acetoxy group, for instance, is susceptible to hydrolysis under either acidic or basic conditions, which could complicate synthetic steps. wikipedia.org

Solubility: Nitro-containing aromatic compounds can exhibit poor solubility in common organic solvents, which can make performing reactions and purifying products difficult.

Regioselectivity: Predicting where subsequent chemical transformations will occur on the two different phenyl rings can be complex. The electron-withdrawing nitro group and the acetoxy group direct new substituents to specific positions, requiring careful synthetic planning to achieve the desired product.

Table 2: Comparison of this compound with Related Analogs

| Compound | Key Substituents | Noteworthy Electronic Effect | Potential Research Application |

|---|---|---|---|

| This compound | 4-Acetoxy, 3'-Nitro | Combination of electron-withdrawing nitro and modifiable acetoxy group. | Intermediate for medicinal chemistry and material science synthesis. |

| 4-Acetoxy-4'-cyanobenzophenone | 4-Acetoxy, 4'-Cyano | The cyano group is strongly electron-withdrawing, enhancing reactivity at the carbonyl carbon. | Building block in organic synthesis; derivatives studied for biological activity. |

| 4-Acetoxy-4'-chlorobenzophenone | 4-Acetoxy, 4'-Chloro | The chloro group is a moderately electron-withdrawing halogen. | Intermediate for creating more complex substituted benzophenones. |

| 4-Chloro-3-nitrobenzophenone | 4-Chloro, 3-Nitro | Features two distinct electron-withdrawing groups. | Used in studies of nucleophilic aromatic substitution. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(3-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLBGPZDRRKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641707 | |

| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-62-4 | |

| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Electronic Configuration, and Advanced Spectroscopic Characterization of 4 Acetoxy 3 Nitrobenzophenone

High-Resolution Spectroscopic Probes for Structural Elucidation

Vibrational Spectroscopy Applications

Raman Spectroscopy for Molecular Vibrational Analysis

Without access to the foundational spectroscopic data, a scientifically accurate and informative article focusing solely on the advanced spectroscopic characterization of 4-acetoxy-3'-nitrobenzophenone, as per the user's specific instructions, cannot be constructed. Further research or de novo synthesis and characterization of the compound would be required to generate the necessary experimental data.

Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

A non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group due to steric hindrance. The dihedral angles between the rings and the carbonyl plane are a key structural parameter.

The geometry of the acetoxy and nitro substituent groups relative to their respective phenyl rings. For instance, the nitro group may be slightly twisted out of the plane of its attached ring. researchgate.net

The precise bond lengths, which can indicate the degree of electron delocalization within the molecule.

Studies on isostructural analogues—compounds with similar chemical formulas and crystal structures—are invaluable for understanding how substituent changes affect molecular packing and conformation. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.comresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in this compound would involve crystallizing the compound under various conditions to identify different crystalline forms.

The crystal packing of this molecule would be governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present, the following interactions are expected to be significant:

C–H···O Hydrogen Bonds: The carbonyl oxygen, nitro group oxygens, and ester oxygens are all potential hydrogen bond acceptors, forming weak hydrogen bonds with aromatic and methyl C-H donors from neighboring molecules. figshare.com

π–π Stacking: The electron-rich acetoxy-substituted phenyl ring and the electron-deficient nitro-substituted phenyl ring can engage in offset π–π stacking interactions, contributing to crystal stability.

Dipole-Dipole Interactions: The polar carbonyl and nitro groups will induce significant dipole moments, leading to dipole-dipole interactions that influence molecular alignment in the crystal.

Analysis of the supramolecular assembly reveals how these individual interactions combine to form a stable three-dimensional crystal lattice. figshare.commdpi.com

Electron Spin Resonance (EPR/ESR) Spectroscopy for Investigating Radical Intermediates and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals or triplet states. escholarship.org While this compound is a diamagnetic, EPR-silent molecule in its ground state, it can generate paramagnetic species under certain conditions, most notably upon UV irradiation.

Benzophenones are classic photosensitizers that, upon absorption of UV light, are promoted to an excited singlet state (S₁) which then efficiently undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is a diradical and is EPR-active.

Furthermore, the excited triplet state of benzophenone (B1666685) derivatives can abstract a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical. This radical intermediate is also paramagnetic and can be studied by EPR. rsc.org Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more persistent radical adduct, are often employed to facilitate detection. rsc.org

An EPR study of this compound could therefore provide valuable information on:

The electronic structure of its photo-excited triplet state.

The kinetics and mechanism of photochemical reactions involving radical intermediates. nih.gov

The influence of the acetoxy and nitro substituents on the stability and reactivity of these radical species. sussex.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

Computational and Theoretical Investigations into the Electronic and Chemical Properties of 4 Acetoxy 3 Nitrobenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the behavior of electrons within the molecule, which are crucial for determining its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A study on 4-Acetoxy-3'-nitrobenzophenone would typically begin by optimizing the molecule's geometry using a specific functional and basis set, such as the B3LYP functional with a LanL2DZ basis set. This process determines the most stable, lowest-energy conformation of the molecule. The output of this calculation would be a set of geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's precise 3D structure.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. A computational study would provide the specific energy values for these orbitals and visualize their spatial distribution across the molecular structure, indicating where electron donation and acceptance are most likely to occur.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. A typical MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and acetoxy groups, and positive potential around the hydrogen atoms.

Fukui Function Analysis for Identifying Reactive Sites within the Molecular Framework

Fukui functions provide a more quantitative method for identifying the most reactive sites within a molecule. These functions are based on the change in electron density when an electron is added to or removed from the system. The analysis yields values for each atom, indicating its propensity for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). A dedicated study on this compound would involve calculating these values for each atom in the molecule, allowing for a precise ranking of their reactivity towards different types of chemical reagents.

Simulation of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR chemical shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). A theoretical study would present a table comparing the computationally predicted chemical shifts for each proton and carbon atom in this compound with experimentally obtained values. This comparison serves to validate both the computational model and the experimental structure determination.

Predictive Modeling of Photophysical and Photochemical Behavior Based on Quantum Chemical Insights

The photophysical characteristics of benzophenone (B1666685) derivatives are largely dictated by their electronic structure and the nature of their excited states. acs.org For substituted benzophenones, the lowest energy electronic transitions are typically of a π → π* character, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The presence of both an electron-donating acetoxy group (-OAc) at the 4-position and an electron-withdrawing nitro group (-NO2) at the 3'-position on the benzophenone framework is expected to significantly influence the energies of these frontier orbitals.

The acetoxy group, being an electron-donating group, would likely raise the energy of the HOMO, while the strongly electron-withdrawing nitro group would lower the energy of the LUMO. This reduction in the HOMO-LUMO energy gap is predicted to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzophenone, meaning it would absorb light at longer wavelengths. ufms.br The position of the substituents is also crucial; for instance, para-substitution can influence absorption in the UVB range, while ortho-substitution may affect the UVA range. nih.govufms.br

Upon absorption of a photon, this compound would be promoted to an excited singlet state (S1). For many benzophenones, this is followed by a very efficient intersystem crossing (ISC) to a triplet excited state (T1). msu.edu The photochemistry of benzophenones is often dominated by the reactivity of this triplet state. msu.edu

Table 1: Predicted Photophysical Properties of this compound Based on Analogous Systems

| Property | Predicted Characteristic | Rationale Based on Substituted Benzophenone Studies |

| Primary Electronic Transition | π → π* | Typical for benzophenone derivatives, involving HOMO to LUMO excitation. nih.govresearchgate.net |

| Absorption Spectrum | Red-shifted compared to benzophenone | The combination of an electron-donating group (-OAc) and an electron-withdrawing group (-NO2) narrows the HOMO-LUMO gap. ufms.br |

| Key Photochemical Intermediate | Triplet excited state (T1) | Benzophenones are known for efficient intersystem crossing from the initial excited singlet state. msu.edu |

| Potential Photochemical Reactions | Hydrogen abstraction, photo-rearrangements | The triplet state of benzophenones is known to be highly reactive and can participate in various photochemical transformations. msu.edu |

The presence of the nitro group may introduce additional photochemical pathways. For instance, in some nitroaromatic compounds, twisting of the nitro group in the excited state can facilitate radiationless deactivation, potentially influencing the quantum yield of other photochemical processes. researchgate.net Computational modeling could elucidate the energetic barriers for such conformational changes in the excited state of this compound.

Molecular Docking Studies with Relevant Macromolecules (e.g., enzyme inhibition by related benzophenones)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-nps.or.kr This method is widely used in drug discovery to understand and predict the interaction between a ligand and a target macromolecule, such as an enzyme or a receptor. nih.gov While no molecular docking studies have been specifically reported for this compound, research on related benzophenone and nitro-containing compounds provides a framework for predicting its potential interactions with biological macromolecules. mdpi.comresearchgate.netnih.gov

Benzophenone derivatives have been investigated as inhibitors of various enzymes. mdpi.comresearchgate.net The binding affinity and selectivity are often governed by the nature and position of the substituents on the benzophenone scaffold. For this compound, the acetoxy and nitro groups would play a crucial role in forming interactions within an enzyme's active site.

Potential Interactions:

Hydrogen Bonding: The oxygen atoms of the acetoxy and nitro groups, as well as the carbonyl oxygen of the benzophenone core, could act as hydrogen bond acceptors with suitable donor residues (e.g., arginine, lysine, serine) in a protein's binding pocket.

π-π Stacking: The two aromatic rings of the benzophenone structure can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions within the binding site.

Molecular docking studies on nitro-substituted chalcones and benzamides have demonstrated the importance of the nitro group's position and orientation for binding affinity to enzymes like cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.netnih.gov These studies suggest that the nitro group can significantly influence the binding mode and inhibitory potency of a compound. researchgate.netnih.gov

For example, in a hypothetical docking study of this compound with an enzyme, the molecule would likely orient itself to maximize favorable interactions. The acetoxy group at the 4-position could anchor the molecule in a specific region of the binding site, while the 3'-nitro group could form key interactions in another.

Table 2: Hypothetical Interaction Profile of this compound in an Enzyme Active Site

| Interacting Moiety of Ligand | Potential Interacting Residues in Enzyme | Type of Interaction |

| Carbonyl Oxygen | Arginine, Serine, Tyrosine | Hydrogen Bond |

| Acetoxy Group Oxygens | Lysine, Arginine | Hydrogen Bond |

| Nitro Group Oxygens | Asparagine, Glutamine | Hydrogen Bond |

| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Benzophenone Scaffold | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

It is important to note that these are predictive insights based on the behavior of structurally similar compounds. To ascertain the actual binding mode and inhibitory potential of this compound against specific enzymes, dedicated molecular docking and subsequent in vitro enzymatic assays would be necessary. Such studies could reveal its potential as a lead compound for the development of novel enzyme inhibitors. nih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of 4 Acetoxy 3 Nitrobenzophenone

Influence of Aromatic Substituents on Electronic and Steric Reactivity

The chemical behavior of 4-Acetoxy-3'-nitrobenzophenone is fundamentally governed by the electronic and steric properties of its two substituents: the acetoxy group on one phenyl ring and the nitro group on the other. These groups modulate the electron density of the aromatic rings and the carbonyl bridge, thereby dictating the molecule's reactivity towards various chemical transformations.

The acetoxy group (-OCOCH₃) exerts a dual electronic influence on the phenyl ring to which it is attached. The oxygen atom directly bonded to the ring possesses lone pairs of electrons that can be donated into the aromatic system through resonance (a +R effect). This effect increases the electron density at the positions ortho and para to the substituent, making these sites more susceptible to electrophilic attack.

Table 1: Electronic Effects of the Acetoxy Group

| Effect Type | Description | Impact on Aromatic Ring | Directing Influence |

|---|---|---|---|

| Resonance (+R) | Donation of oxygen lone pair electrons into the ring. | Increases electron density at ortho and para positions. | ortho, para-director for electrophilic substitution. |

| Inductive (-I) | Withdrawal of electron density by the electronegative acetyl group. | Decreases overall electron density on the ring. | Deactivating (compared to -OH or -NH₂). |

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the attached phenyl ring is profound, operating through both a strong resonance effect (-R) and a strong inductive effect (-I). quora.comgauthmath.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. gauthmath.com

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.

This dual electron-withdrawing nature drastically reduces the electron density of the entire aromatic ring, making it highly deactivated towards electrophilic aromatic substitution. quora.com Any electrophilic attack is directed to the meta position, which is comparatively less electron-deficient than the ortho and para positions. quora.com Furthermore, the severe reduction in electron density makes this nitro-substituted ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically available to unsubstituted benzene. The strong electron-withdrawing nature of the nitro group is a key factor in the reactivity of nitroarenes with nucleophiles. nih.gov

Table 2: Electronic Effects of the Nitro Group

| Effect Type | Description | Impact on Aromatic Ring | Directing Influence |

|---|---|---|---|

| Resonance (-R) | Delocalization of ring π-electrons onto the nitro group. | Drastically decreases electron density, especially at ortho and para positions. | meta-director for electrophilic substitution. |

| Inductive (-I) | Strong withdrawal of electron density through the sigma bond. | Strongly deactivates the entire ring. | Deactivating. |

Photochemical Reaction Mechanisms and Excited State Dynamics

The benzophenone (B1666685) core of the molecule is a well-studied chromophore, known for its distinct photochemical behavior. The substituents significantly modulate these properties, introducing pathways for charge transfer and altering excited state dynamics.

Upon absorption of UV light (around 350 nm), benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenone and its derivatives, this S₁ state has (n,π) character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. This S₁(n,π) state is characterized by a very short lifetime because it undergoes an extremely rapid and efficient process called intersystem crossing (ISC) to populate the lower-energy triplet state, T₁(n,π). bgsu.eduresearchgate.net The efficiency of this S₁ → T₁ transition is a hallmark of benzophenone photochemistry. nih.govacs.org

Reverse Intersystem Crossing (RISC) is the process where a molecule in an excited triplet state transitions back to an excited singlet state (T₁ → S₁). nih.gov This process is generally inefficient in standard benzophenones because it is energetically unfavorable. However, in specific molecular designs, particularly those used in materials for organic light-emitting diodes (OLEDs), RISC can be promoted. This is often achieved by minimizing the energy gap between the S₁ and T₁ states, allowing for thermal energy to facilitate the "uphill" T₁ to S₁ transition, a process known as Thermally Activated Delayed Fluorescence (TADF). nih.gov While not a dominant pathway for this compound under normal conditions, the concept of RISC is crucial in the broader context of benzophenone photophysics.

The substitution pattern of this compound, featuring an electron-donating group (acetoxy) and a powerful electron-withdrawing group (nitro) on separate rings connected by a carbonyl bridge, makes it a "push-pull" chromophore. Such systems are known to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgresearchgate.net

Upon absorption of a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the more electron-rich acetoxy-substituted ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the electron-deficient nitro-substituted ring. This photoinduced electron transfer results in the formation of a highly polar excited state, known as an ICT state, with significant charge separation across the molecule. rsc.orgnih.gov

The formation of this ICT state can be represented as: D-π-A + hν → [D-π-A]* (Locally Excited State) → [D⁺-π-A⁻]* (ICT State)

Deactivation of the ICT state can occur through several pathways:

Fluorescence: The molecule can relax to the ground state by emitting a photon. The emission from an ICT state is often characterized by a large Stokes shift and strong solvatochromism (a significant shift in emission wavelength depending on solvent polarity).

Non-radiative Decay: The excited state energy can be dissipated as heat through vibrational relaxation and internal conversion back to the ground state.

Intersystem Crossing: The ICT singlet state can undergo ISC to form a triplet ICT state, which may then decay via phosphorescence or non-radiative pathways.

The dynamics of ICT, including its formation and decay, occur on an ultrafast timescale, often in the femtosecond to picosecond range. researchgate.netnih.gov

Catalytic Transformations Involving this compound

While there is limited information on this compound acting as a catalyst, it is an ideal substrate for various catalytic transformations, particularly those targeting the highly reactive nitro group.

One of the most significant catalytic transformations is the selective reduction of the nitro group to an amine (-NH₂). This reaction is fundamental in organic synthesis for creating amino-substituted aromatic compounds. The presence of an electron-accepting substituent, like the carbonyl group, can facilitate the reduction of a nitro group. chemintech.ru

A common method for this transformation is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. Another established method involves the use of reducing agents in the presence of an acid, such as tin(II) chloride (SnCl₂) in hydrochloric acid, which selectively reduces nitro groups on benzophenone scaffolds. chemintech.ru

The reaction can be summarized as: this compound + Reducing Agent/Catalyst → 4-Acetoxy-3'-aminobenzophenone

This transformation is crucial as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties and subsequent reactivity of that aromatic ring. The resulting amino-benzophenone derivative can serve as a versatile building block for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds like this compound. The benzophenone scaffold, with its ketone and acetoxy functionalities, can participate in directing-group-assisted C-H activation, while the aromatic rings can undergo cross-coupling reactions.

The presence of the ketone carbonyl group in benzophenones can direct transition metal catalysts, such as palladium and rhodium, to activate the ortho C-H bonds of the aromatic rings. This strategy allows for the regioselective introduction of new functional groups. For instance, palladium-catalyzed C-H functionalization reactions are known to be influenced by the electronic nature of substituents on the aromatic rings. While specific studies on this compound are not extensively documented, the electron-withdrawing nature of the nitro group would likely deactivate the nitro-substituted ring towards electrophilic palladation. Conversely, the acetoxy-substituted ring, being more electron-rich, would be the more probable site for C-H activation.

Denitrative coupling, where a nitro group is replaced, has emerged as a valuable transformation in organic synthesis. Transition metals like palladium and nickel can catalyze the coupling of nitroarenes with various partners, including alcohols and thiols. acs.org This suggests a potential pathway for the functionalization of the 3'-nitro-substituted ring of this compound.

The following table summarizes potential transition metal-catalyzed reactions involving aromatic ketones and nitroarenes, which can be extrapolated to this compound.

| Reaction Type | Catalyst System (Typical) | Potential Application on this compound |

| Directed C-H Arylation | Pd(OAc)₂ / Ligand / Oxidant | Arylation at the ortho-position of the acetoxy-substituted ring. |

| Directed C-H Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Introduction of an additional acetoxy group on the acetoxy-substituted ring. nih.gov |

| Denitrative Etherification | NiCl₂ / K₃PO₄ | Replacement of the nitro group with an alkoxy group. acs.org |

| Denitrative Thioetherification | CuI / K₂CO₃ | Replacement of the nitro group with a thioether group. acs.org |

Table 1: Potential Transition Metal-Catalyzed Reactions

Detailed mechanistic studies on related systems suggest that directed C-H functionalization often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the directing group coordinates to the metal center, bringing it in proximity to the targeted C-H bond. For denitrative couplings, the mechanism may involve oxidative addition of the catalyst to the C-NO₂ bond.

Organocatalytic Applications in the Synthesis of Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a complementary approach to metal catalysis. While specific organocatalytic reactions involving this compound as a substrate are not prominently reported, its functional groups offer handles for various transformations.

The ketone functionality of the benzophenone core could, in principle, be activated by chiral secondary amines to form enamines, which can then participate in asymmetric Michael additions or aldol (B89426) reactions. However, the steric bulk of the two aryl groups might hinder this mode of activation.

Alternatively, the electron-deficient nature of the nitro-substituted aromatic ring could make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, which can be promoted by organocatalysts. For instance, the introduction of a nitro group has been shown to facilitate the direct functionalization of quinolones. nih.gov By analogy, the nitro group in this compound could activate the ring for cine-substitution reactions with various nucleophiles.

Potential organocatalytic transformations are outlined in the table below.

| Reaction Type | Organocatalyst (Typical) | Potential Application on this compound |

| Nucleophilic Aromatic Substitution | Phase-Transfer Catalyst | Substitution of a leaving group ortho or para to the nitro group (if present). |

| Cine-Substitution | Base (e.g., DBU) | Addition of a nucleophile to the nitro-substituted ring, followed by elimination. nih.gov |

| Asymmetric Reduction of Ketone | Chiral Oxazaborolidine (CBS catalyst) | Enantioselective reduction of the carbonyl group to a secondary alcohol. |

Table 2: Potential Organocatalytic Reactions

The mechanism of cine-substitution typically involves the initial addition of a nucleophile to an electron-deficient carbon atom of the aromatic ring, forming a Meisenheimer-type intermediate. Subsequent elimination of a leaving group (in this case, potentially a hydride or another substituent) from an adjacent position restores aromaticity.

Electrocatalytic and Redox-Mediated Reactions for Functional Group Interconversions

Electrochemical methods offer a green and efficient alternative for mediating redox reactions. The nitro group of this compound is the most readily reducible functionality and is therefore the primary target for electrocatalytic and redox-mediated transformations.

The electrochemical reduction of nitroaromatic compounds has been extensively studied. iiste.org In aqueous media, the reduction of nitrobenzene (B124822) derivatives typically proceeds via a four-electron, four-proton process to yield the corresponding hydroxylamine. Further reduction can lead to the amine. The precise reduction potential and product distribution are influenced by the pH of the medium and the presence of other substituents on the aromatic ring. For instance, the electrochemical reduction of p-nitrobenzophenone has been reported to follow the general pattern for nitroaromatic compounds. iiste.org

The acetoxy group is generally stable under these reducing conditions. The benzophenone carbonyl group can also be electrochemically reduced, but typically at more negative potentials than the nitro group.

The following table summarizes the expected products from the electrochemical reduction of this compound under different conditions.

| Reaction Condition | Primary Product |

| Controlled Potential Electrolysis (mildly acidic to neutral pH) | 4-Acetoxy-3'-(hydroxylamino)benzophenone |

| Controlled Potential Electrolysis (more negative potential or acidic pH) | 4-Acetoxy-3'-aminobenzophenone |

| Exhaustive Electrolysis | 4-Acetoxy-3'-aminobenzophenone |

Table 3: Potential Electrochemical Reduction Products

The mechanism of nitro group reduction at an electrode surface involves a series of electron and proton transfer steps. The initial one-electron reduction forms a radical anion, which can then be protonated and further reduced. The stability of the intermediate radical anion and the availability of protons in the reaction medium are key factors determining the reaction pathway.

Advanced Applications and Functional Materials Derived from 4 Acetoxy 3 Nitrobenzophenone

Optoelectronic and Photonic Material Development

The inherent electronic and photophysical properties of substituted benzophenones make them a focal point of research for next-generation optoelectronic and photonic devices. The specific arrangement of functional groups in 4-Acetoxy-3'-nitrobenzophenone suggests its utility in several key areas.

Integration into Organic Light-Emitting Diodes (OLEDs) as Efficient Host or Emitter Components

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on benzophenone (B1666685) derivatives are gaining attention. The benzophenone moiety can serve as a foundational building block for host materials or as a component in emitter molecules. Its rigid structure provides good thermal stability, a crucial attribute for device longevity. The presence of the electron-accepting nitro group and the modifying acetoxy group in this compound could be leveraged to tune the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for achieving balanced charge injection and transport within the OLED device stack, potentially leading to higher efficiency and lower operating voltages. While specific device performance data for this compound is not yet prevalent, the general utility of functionalized benzophenones suggests its potential as a component in OLED systems.

Design and Engineering of Thermally Activated Delayed Fluorescent (TADF) Emitters for High-Efficiency Devices

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitter technology, enabling devices to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govscite.ai The design of TADF molecules hinges on creating a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. daneshyari.com This facilitates an efficient up-conversion of non-emissive triplets to emissive singlets through a process called reverse intersystem crossing (RISC). nih.gov

A common strategy for designing TADF emitters involves a donor-acceptor (D-A) molecular structure. The benzophenone core is recognized as an effective acceptor unit. daneshyari.com In this compound, the powerful electron-withdrawing nitro group further enhances the acceptor character of one phenyl ring, while the acetoxy group on the other ring can modulate the electronic properties. This intrinsic D-A character, contained within a single compact molecule, makes it a compelling candidate for the design of novel TADF emitters. The key challenge lies in sterically arranging the donor and acceptor portions to minimize the ΔEST, a principle that could be applied to derivatives of this compound.

Table 1: Key Parameters for TADF Emitter Design

| Parameter | Desired Characteristic | Rationale for this compound's Potential |

|---|---|---|

| ΔEST (S1-T1 gap) | Small (< 0.2 eV) | The D-A structure created by the nitro and acetoxy groups can help separate HOMO and LUMO, reducing the exchange energy and thus the ΔEST. |

| Reverse Intersystem Crossing (kRISC) | High Rate | A small ΔEST is a prerequisite for a high kRISC, allowing efficient harvesting of triplet excitons. |

| Photoluminescence Quantum Yield (PLQY) | High | Molecular rigidity and suppression of non-radiative decay pathways are crucial. The benzophenone core offers a stable scaffold. |

Applications in Organic Semiconductors and Charge Transport Layers

The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the materials used. Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability of a molecule to transport electrons or holes is governed by its electronic structure and intermolecular packing in the solid state.

Exploration for Nonlinear Optical (NLO) Materials with Enhanced Properties

Nonlinear optical (NLO) materials are essential for technologies like optical data storage, optical switching, and frequency conversion. nih.gov The NLO response of organic materials originates from the polarization of their π-electron systems under a strong electric field, such as that from a laser. frontiersin.org A highly effective molecular design for NLO properties involves linking a strong electron donor with a strong electron acceptor through a conjugated π-system (a D-π-A structure). nih.govresearchgate.net

This compound possesses the fundamental components of an NLO chromophore. The nitro group is a classic and powerful electron acceptor, while the acetoxy group can serve as a modest donor. The benzophenone framework acts as the conjugated bridge. This intramolecular charge-transfer character is a strong indicator of potential second- or third-order NLO activity. frontiersin.orgresearchgate.net The magnitude of the NLO response, specifically the hyperpolarizability (β), would depend on the efficiency of this charge transfer.

Table 2: Molecular Features for NLO Activity

| Feature | Role in NLO Properties | Relevance of this compound |

|---|---|---|

| Electron Donor Group | Provides electron density to be polarized. | Acetoxy group (-OAc) |

| Electron Acceptor Group | Creates a strong dipole by pulling electron density. | Nitro group (-NO2) |

| π-Conjugated Bridge | Facilitates charge transfer between donor and acceptor. | Benzophenone core |

| Asymmetry | Non-centrosymmetric structure is required for second-order NLO effects. | The substitution pattern (4- and 3'-) ensures molecular asymmetry. |

Advanced Polymer Chemistry and Material Science Applications

The incorporation of functional small molecules into polymer structures is a cornerstone of modern material science, enabling the creation of materials with tailored properties for specific applications.

Incorporation into Polymeric Matrices for Specific Functional Integration

Benzophenone and its derivatives are widely utilized in polymer chemistry, primarily as photoinitiators for UV curing processes. researchgate.net Upon absorption of UV light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, creating a radical that initiates cross-linking. This property is invaluable in inks, coatings, and adhesives.

This compound could be incorporated into polymeric systems in two primary ways: as a functional additive or as a copolymerizable monomer.

As an Additive: It could be blended into a polymer matrix to impart specific properties. For instance, its benzophenone core could provide UV-crosslinking capabilities. digitellinc.com The presence of electron-withdrawing groups on the benzophenone ring has been shown to influence reactivity, potentially affecting the efficiency of photocross-linking. researchgate.net

As a Monomer: If chemically modified with a polymerizable group (like a vinyl or acryloyl moiety), this compound could be covalently bonded into a polymer backbone or as a pendant side chain. researchgate.net This would create a functional polymer with permanently integrated properties derived from the molecule, such as photoreactivity or NLO response, preventing leaching that can occur with simple additives. digitellinc.com

Utilization in Functional Resins for Solid-Phase Organic Synthesis (e.g., peptide chemistry)

While direct applications of this compound in commercially available functional resins are not extensively documented, its chemical structure presents a strong potential for its use as a specialized linker in solid-phase organic synthesis (SPOS), including solid-phase peptide synthesis (SPPS). biosynth.com The benzophenone core itself has been employed in the design of multifunctional linkers, for example, in peptide stapling and photoaffinity labeling. nih.govacs.org

The utility of this compound in this context would likely hinge on the sequential modification of its functional groups. The acetoxy group, upon hydrolysis to the corresponding phenol (B47542), provides a site for attachment to a solid support, such as a chloromethylated polystyrene (Merrifield) resin. peptide.com This would tether the benzophenone moiety to the insoluble polymer, making it a functionalized resin.

The key to its advanced application lies in the 3'-nitro group, which can function as a "safety-catch" linker. nih.gov In solid-phase synthesis, safety-catch linkers are stable under the routine conditions of chain elongation (e.g., coupling and deprotection steps in SPPS) but can be chemically activated in a specific, orthogonal step to allow for the cleavage of the synthesized molecule from the resin. mdpi.com The nitro group on the benzophenone linker can be chemically reduced to an amine under specific conditions (e.g., using SnCl₂). mdpi.comresearchgate.net This transformation from an electron-withdrawing nitro group to an electron-donating amino group can significantly alter the lability of the bond connecting the synthesized molecule to the linker, facilitating its cleavage under mild conditions that would not have affected the nitro-substituted linker. nih.gov This strategy allows for the synthesis of protected peptide fragments which can be later used in convergent synthesis strategies.

Table 1: Potential Reaction Scheme for this compound in Solid-Phase Synthesis

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | Expose the phenolic hydroxyl for resin attachment. |

| 2 | Resin Attachment | Chloromethylated resin, Base | Covalently link the benzophenone moiety to the solid support. |

| 3 | Molecule Synthesis | Standard SPOS or SPPS protocols | Elongate the desired peptide or small molecule chain. |

| 4 | Safety-Catch Activation | Reducing agent (e.g., SnCl₂) | Reduce the nitro group to an amine, activating the linker. |

| 5 | Cleavage | Mild acid or other specific cleavage cocktail | Release the synthesized molecule from the functionalized resin. |

Development of New Chemical Tools and Reagents

The unique combination of functional groups on this compound makes it a valuable starting material for the development of novel chemical tools and reagents for chemical biology and drug discovery.

Precursors for Complex Molecular Derivatization and Scaffold Construction

The benzophenone structure is a well-established and ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgnih.govrsc.orgconsensus.app this compound serves as an excellent precursor for the construction of complex molecular scaffolds and for creating libraries of derivatized compounds for high-throughput screening.

The synthetic versatility of this compound stems from the ability to selectively modify its functional groups:

Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a high-yielding and common transformation in organic synthesis. chemintech.rugoogle.com This resulting aminobenzophenone can then serve as a key intermediate for a multitude of subsequent reactions. For instance, the amine can be acylated, alkylated, or used as a nucleophile in the synthesis of various heterocyclic compounds, which are themselves important pharmacophores. rsc.orgnih.govyoutube.comnih.govresearchgate.net

Acetoxy Group Hydrolysis: The acetoxy group can be readily hydrolyzed to a phenolic hydroxyl group. stackexchange.com This phenol can then be alkylated to form ethers or used in other coupling reactions, further expanding the diversity of the molecular scaffold. The activating nature of the resulting hydroxyl or ether group can also influence subsequent electrophilic aromatic substitution reactions. msu.edulibretexts.org

Sequential or Orthogonal Modification: The differential reactivity of the nitro and acetoxy groups allows for a planned, sequential modification strategy. For example, the nitro group could be reduced first, the resulting amine protected, and then the acetoxy group hydrolyzed and modified. This orthogonal approach enables the construction of highly complex and precisely functionalized molecular architectures based on the central benzophenone scaffold.

Table 2: Potential Derivatization Pathways for this compound

| Functional Group | Reaction | Resulting Functionality | Potential Subsequent Reactions |

| 3'-Nitro | Reduction | 3'-Amino | Amide formation, Sulfonamide formation, Diazotization, Heterocycle synthesis |

| 4-Acetoxy | Hydrolysis | 4-Hydroxy (Phenol) | Ether synthesis (Williamson), Ester formation, Electrophilic aromatic substitution |

| Benzophenone Core | Carbonyl reduction | Diphenylmethanol | Further oxidation, Dehydration to alkene |

Role as Reference Standards in Analytical Chemistry Method Development

In the development and validation of analytical methods, particularly in the pharmaceutical industry, well-characterized reference standards are essential. hpc-standards.com These standards are used to confirm the identity, purity, and concentration of analytes. This compound has the potential to serve as a valuable reference standard in several analytical contexts.

For instance, if a more complex drug molecule contains a substituted benzophenone moiety, this compound could be a potential synthetic precursor or a process-related impurity. In such cases, a pure, well-characterized sample of this compound is necessary for:

Method Development: During the development of chromatographic methods like High-Performance Liquid Chromatography (HPLC), the reference standard is used to optimize the separation conditions (e.g., mobile phase composition, column type) to ensure that the impurity can be resolved from the active pharmaceutical ingredient (API) and other related substances. nih.govepa.govcdc.govresearchgate.net The strong UV absorbance of the benzophenone and nitroaromatic chromophores would allow for sensitive detection using a UV detector. nih.govresearchgate.netmtc-usa.comnih.gov

Method Validation: Once a method is developed, the reference standard is used to validate its performance characteristics, such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). researchgate.netnih.govnih.gov

Impurity Profiling: A certified reference standard of this compound would be crucial for the accurate identification and quantification of this specific impurity in batches of the final drug product, ensuring its quality and safety. oregonstate.eduscirp.orgscirp.org

The synthesis and characterization of potential impurities are critical aspects of drug manufacturing. Having access to a reliable source of this compound as a reference material would facilitate the quality control of pharmaceutical products that share its structural motifs.

Future Research Directions and Emerging Trends in the Study of 4 Acetoxy 3 Nitrobenzophenone

Synergistic Integration of Advanced Synthetic, Spectroscopic, and Computational Methodologies

Future investigations into 4-Acetoxy-3'-nitrobenzophenone will likely benefit from a powerful triad (B1167595) of synthetic, spectroscopic, and computational approaches. The synergy of these techniques can provide a holistic understanding of the molecule, from its creation to its fundamental properties.

Advanced synthetic methods for preparing substituted benzophenones, such as novel coupling reactions and functional group interconversions, will be pivotal. For instance, modern cross-coupling strategies could offer more efficient and selective routes to the benzophenone (B1666685) core, while advanced esterification techniques could be employed for the introduction of the acetoxy group. A promising avenue for the synthesis of substituted benzophenones involves the [5C + 1C] annulation of α-alkenoyl ketene (B1206846) (S,S)-acetals with aryl methyl ketones, followed by an iodonation-aromatization sequence. nih.gov Another approach involves the Grignard reaction between an appropriately substituted Grignard reagent and an aldehyde, followed by oxidation to the ketone. google.com

Once synthesized, a detailed spectroscopic characterization will be essential. A combination of techniques will be necessary to fully elucidate the structure and electronic properties of this compound.

| Spectroscopic Technique | Expected Information for this compound |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching of the aromatic rings (~3030 cm⁻¹), C=O stretching of the ketone and ester functional groups, and N-O stretching of the nitro group. libretexts.orgpressbooks.pubopenstax.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing the substitution pattern. The methyl protons of the acetoxy group would also be identifiable. ¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbons and the aromatic carbons. libretexts.orgpressbooks.pubopenstax.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption bands characteristic of the conjugated π-electron system of the benzophenone core, likely showing π→π* transitions. The presence of the nitro group may also influence the absorption spectrum. libretexts.orgpressbooks.pubopenstax.org |

| Mass Spectrometry | Determination of the exact molecular weight and fragmentation pattern, which can confirm the molecular formula and provide structural clues. fiveable.me |

Computational chemistry will serve as a powerful predictive and interpretative tool. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and spectroscopic properties of this compound. mdpi.com Such calculations can help in assigning spectroscopic signals and understanding the molecule's reactivity.

Exploration of Novel Reactivity Patterns and Mechanistic Pathways for Enhanced Functionalization

A key area of future research will be the exploration of the reactivity of this compound to create new, functionalized molecules. The interplay between the electron-withdrawing nitro group and the acetoxy group will likely lead to interesting and potentially useful chemical transformations.

The reduction of the nitro group to an amine would be a primary transformation to investigate, as this would open up a wide range of subsequent derivatization reactions, such as amide or sulfonamide formation. The resulting amino-benzophenone derivatives could have interesting biological or material properties.

The ketone functionality is another reactive handle. It can undergo reactions such as reduction to a secondary alcohol, or be a site for nucleophilic addition. The acetoxy group, while relatively stable, could be hydrolyzed to a phenol (B47542), which could then be used for further functionalization, for example, through etherification or by participating in coupling reactions. The systematic exploration of reaction mechanisms, potentially aided by computational tools like Global Reaction Route Mapping (GRRM), will be crucial for understanding and controlling these transformations. semanticscholar.org

Rational Design and Synthesis of Next-Generation Functional Materials with Tailored Optoelectronic Properties

A significant emerging trend is the use of substituted benzophenones as building blocks for functional materials. The specific substitution pattern of this compound, with its potential for modification, makes it an intriguing candidate for the rational design of materials with tailored optoelectronic properties.

By strategically modifying the core structure, for example, by polymerizing derivatives of this compound, it may be possible to create novel polymers with specific light-absorbing or light-emitting properties. The presence of the nitro group, a known electron-withdrawing group, and the potential to introduce other functional groups through the synthetic handles described above, allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of the resulting materials. mdpi.com This could lead to applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensor technologies. The design and synthesis of such materials would be guided by computational predictions of their electronic and optical properties, creating a feedback loop between theoretical design and experimental realization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Acetoxy-3'-nitrobenzophenone, and how is purity ensured?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride (e.g., 4-acetoxybenzoyl chloride) reacts with a nitro-substituted aromatic compound (e.g., 3-nitrotoluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, recrystallization in hexane is recommended for purification, yielding ~60% purity (similar to methods in ).

- Purity Verification : Use HPLC or GC-MS to confirm purity (>95%). NMR (¹H/¹³C) and FTIR are critical for structural validation, particularly to distinguish between regioisomers (e.g., 3-nitro vs. 4-nitro positions) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Analytical Workflow :

NMR Spectroscopy : Compare chemical shifts to reference data for nitro and acetoxy groups. For example, the acetoxy group typically shows a singlet at δ 2.3 ppm (CH₃) and a carbonyl peak at δ 170 ppm in ¹³C NMR .

X-ray Crystallography : Resolves ambiguities in nitro group orientation. Derivatives (e.g., mono-N-oxide analogs) may be synthesized to simplify crystallographic analysis (as in ) .

Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Critical Parameters :

- Catalyst Loading : AlCl₃ concentrations >1.2 eq. may reduce side products (e.g., diacylation).

- Temperature : Maintain 0–5°C during acylation to suppress nitration side reactions.

- Solvent Choice : Use dichloromethane or nitrobenzene to stabilize intermediates.

- Yield Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| AlCl₃ (eq.) | 1.5 | 60–65 |

| Reaction Temp. | 0–5°C | 70 |

| Post-Workup | Hexane Recryst. | 95+ purity |

Q. What analytical methods resolve structural ambiguities in nitro-substituted benzophenone derivatives?

- Challenge : Overlapping signals in NMR due to nitro group electron-withdrawing effects.

- Solutions :

Derivatization : Convert nitro groups to amines (via catalytic hydrogenation) to simplify NMR spectra.

Dynamic NMR : Monitor temperature-dependent shifts to identify hindered rotation in acetoxy groups .

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. How do substituent positions (3'-nitro vs. 4'-nitro) affect the electronic properties of benzophenone derivatives?

- Electrochemical Analysis : Cyclic voltammetry reveals nitro group reduction potentials shift by 50–100 mV depending on position (3′-nitro: -0.8 V vs. Ag/AgCl).

- UV-Vis Spectroscopy : 3′-nitro derivatives exhibit λₘₐ₃₀₀–320 nm (π→π* transitions), while 4′-nitro analogs show hypsochromic shifts due to altered conjugation.

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent nitro group degradation .

- PPE : Use nitrile gloves and fume hoods; nitro compounds may be mutagenic .

Data Contradictions & Validation

Q. How to address discrepancies in reported melting points for nitrobenzophenone derivatives?

- Root Cause : Polymorphism or residual solvent (e.g., hexane) in recrystallized products.

- Resolution :

Repeat DSC analysis with a heating rate of 5°C/min.

Perform TGA to detect solvent traces (weight loss below 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。